Ethyl 10-bromoundecanoate
Description
Ethyl 10-bromodecanoate (CAS 55099-31-5) is a brominated fatty acid ester with the molecular formula C₁₂H₂₃BrO₂ and a molar mass of 279.21 g/mol. It is characterized as an oily liquid with a density of 1.14 g/cm³, a boiling point of 134°C at 3 mmHg, and a refractive index range of 1.460–1.464 . The compound is primarily utilized as a research intermediate in organic synthesis, particularly in alkylation or polymerization reactions. Safety protocols highlight its classification as a Category 2 skin and eye irritant, necessitating protective equipment and proper ventilation during handling .
Properties
Molecular Formula |
C13H25BrO2 |
|---|---|
Molecular Weight |
293.24 g/mol |
IUPAC Name |
ethyl 10-bromoundecanoate |
InChI |
InChI=1S/C13H25BrO2/c1-3-16-13(15)11-9-7-5-4-6-8-10-12(2)14/h12H,3-11H2,1-2H3 |
InChI Key |
DASLZCOEVBGKPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCC(C)Br |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom undergoes substitution with nucleophiles like amines, alkoxides, or iodide ions. Key reactions include:
Iodide substitution
Ethyl 10-bromoundecanoate reacts with sodium iodide in acetone to form ethyl 10-iodoundecanoate. This proceeds via an Sₙ2 mechanism, as shown in analogous reactions with ethyl 10-bromodecanoate .
Conditions :
Alkoxy substitution
Treatment with sodium methoxide in methanol replaces bromine with a methoxy group, producing ethyl 10-methoxyundecanoate .
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Yield |
|---|---|---|---|
| Basic hydrolysis | 15% NaOH, reflux | 10-Bromoundecanoic acid | ~95% |
| Acidic hydrolysis | HCl (10%), boiling | 10-Bromoundecanoic acid | ~90% |
Hydrolysis is critical for subsequent reactions of the free acid, such as cyclization or electrolysis .
Cyclization Reactions
After hydrolysis to 10-bromoundecanoic acid, cyclization forms lactones:
Conditions :
-
Potassium carbonate in methyl ethyl ketone
-
Temperature: 80–85°C
This reaction produces an 11-membered lactone, leveraging the bromine’s leaving-group ability.
Electrolysis
The free acid (post-hydrolysis) undergoes Kolbe electrolysis:
| Temperature | Current Density | Major Product | Yield |
|---|---|---|---|
| 50°C | Low | 1,20-Dibromoeicosane | 54–71% |
| 65°C | High | Mthis compound* | 60% |
*Requires transesterification with methanol during electrolysis .
Reduction Reactions
The ester group is reduced to a primary alcohol using strong reducing agents:
Reagents :
-
Lithium aluminum hydride (LiAlH₄) in anhydrous ether
-
Temperature: 0°C to room temperature
Product : 10-Bromoundecanol
Yield : ~85% (estimated from analogous LiAlH₄ reductions)
Elimination Reactions
Under basic conditions, dehydrohalogenation forms alkenes:
Conditions :
-
Ethanolic potassium hydroxide (6–30%)
-
Temperature: Reflux
Product : 9-Undecenoic acid (via β-elimination)
Yield : 57–93% (dependent on base strength)
Transesterification
The ethyl ester group exchanges with other alcohols:
Example :
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below summarizes key properties of Ethyl 10-bromodecanoate and its analogs:
Key Comparative Analysis
Chain Length and Substituent Position
- Ethyl 10-bromodecanoate (10-carbon chain, bromine at position 10) vs. Ethyl 11-bromoundecanoate (11-carbon chain, bromine at terminal position): The longer carbon chain in Ethyl 11-bromoundecanoate increases its molecular weight by ~14 g/mol, which may elevate its boiling point and reduce volatility compared to Ethyl 10-bromodecanoate . Terminal bromination in the undecanoate derivative could enhance its utility in synthesizing ω-functionalized polymers.
Functional Group Reactivity
- Bromo vs. Chloro/Ketone Groups: Ethyl 10-bromodecanoate’s bromine atom is more polarizable than chlorine in Ethyl 10-chloro-10-oxodecanoate, making it more reactive in SN2 substitutions or radical reactions. The latter’s ketone group (C=O) introduces electrophilic reactivity, enabling condensation or nucleophilic addition reactions .
- Unsaturation in Ethyl 10-undecenoate: The C-10 double bond in Ethyl 10-undecenoate allows for addition reactions (e.g., hydrogenation, epoxidation), distinguishing it from saturated bromoesters. This property makes it valuable in flavor/fragrance industries, as noted by JECFA/FCC standards .
Ester Group Variations
- Ethyl vs. Methyl Esters: Methyl 10-bromodecanoate has a shorter ester chain, reducing its molecular weight by ~14 g/mol compared to the ethyl analog. Methyl esters generally exhibit lower boiling points and altered solubility profiles, which may influence their selection in solvent-dependent reactions .
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